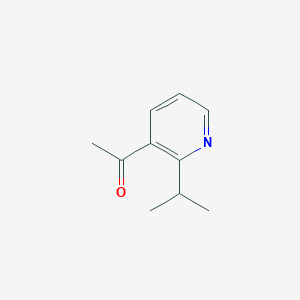

4-Methylisoquinolin-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-メチルイソキノリン-6-オールは、イソキノリンファミリーに属する有機化合物です。イソキノリンは、ベンゼン環とピリジン環が融合した芳香族複素環式有機化合物です。

準備方法

合成経路および反応条件: 4-メチルイソキノリン-6-オールを含むイソキノリン誘導体の合成は、様々な方法で達成できます。いくつかの注目すべき合成経路には、以下が含まれます。

ポメランツ-フリッチ反応: この方法は、酸触媒の存在下、ベンジルアミン誘導体とグリオキサールの環化を伴います。

ビシュラー-ナピアラルスキ反応: この反応は、オキシ塩化リン(POCl3)またはポリリン酸(PPA)の存在下、β-フェニルエチルアミン誘導体の環化を伴います。

ピクテ-シュペンラー反応: この方法は、酸触媒の存在下、β-アリールエチルアミンとアルデヒドまたはケトンの縮合を伴います。

工業生産方法: イソキノリン誘導体の工業生産は、多くの場合、反応効率と収率を高めるために金属触媒を使用します。たとえば、パラジウム触媒によるカップリング反応と銅触媒による環化が一般的に使用されます .

化学反応の分析

反応の種類: 4-メチルイソキノリン-6-オールは、以下を含む様々な化学反応を受けます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。たとえば、4-メチルイソキノリン-6-オールの酸化は、キノリン誘導体を生成する可能性がありますが、還元はテトラヒドロイソキノリン誘導体を生成する可能性があります .

4. 科学研究の応用

4-メチルイソキノリン-6-オールは、以下を含む科学研究で幅広い用途があります。

医薬品化学: 抗癌剤や抗マラリア薬など、様々な医薬品の合成におけるビルディングブロックとして使用されます。

材料科学: 有機発光ダイオード(OLED)や有機太陽電池(OPV)などの有機電子材料の開発に使用されます。

有機エレクトロニクス: 有機半導体や導電性ポリマーの作製に使用されます。

科学的研究の応用

4-Methylisoquinolin-6-ol has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer and anti-malarial drugs.

Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Electronics: It is used in the fabrication of organic semiconductors and conductive polymers.

作用機序

4-メチルイソキノリン-6-オールの作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、医薬品化学では、酵素または受容体と相互作用して治療効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .

6. 類似の化合物との比較

4-メチルイソキノリン-6-オールは、以下のような他のイソキノリン誘導体と比較することができます。

イソキノリン: メチル基とヒドロキシル基がない、類似の構造を持つ親化合物。

キノリン: 環構造内の異なる位置に窒素原子を持つ関連化合物。

テトラヒドロイソキノリン: 追加の水素原子を持つ、イソキノリンの還元形。

4-メチルイソキノリン-6-オールの独自性は、その特定の官能基にあります。これらの官能基は、他のイソキノリン誘導体とは異なる化学的および生物学的特性を与えます。

類似化合物との比較

4-Methylisoquinolin-6-ol can be compared with other isoquinoline derivatives, such as:

Isoquinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.

Quinoline: A related compound with a nitrogen atom in a different position within the ring structure.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.

特性

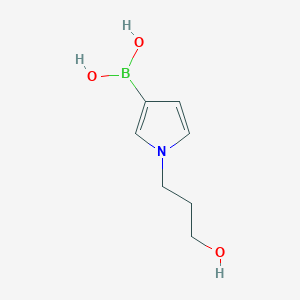

分子式 |

C10H9NO |

|---|---|

分子量 |

159.18 g/mol |

IUPAC名 |

4-methylisoquinolin-6-ol |

InChI |

InChI=1S/C10H9NO/c1-7-5-11-6-8-2-3-9(12)4-10(7)8/h2-6,12H,1H3 |

InChIキー |

GAQQPFKYXVYHJP-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=CC2=C1C=C(C=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)

![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)